Methyl 4-[(3-chlorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate
Description
Methyl 4-[(3-chlorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Properties
Molecular Formula |
C15H15ClN2O4 |
|---|---|
Molecular Weight |
322.74 g/mol |
IUPAC Name |
methyl 4-[(3-chlorophenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
InChI |
InChI=1S/C15H15ClN2O4/c1-8-13(15(21)22-2)11(7-12(19)17-8)14(20)18-10-5-3-4-9(16)6-10/h3-6,11H,7H2,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
ZFMBYVBJIVVPNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC(=O)N1)C(=O)NC2=CC(=CC=C2)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 4-[(3-chlorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenyl isocyanate with a suitable dihydropyridine derivative under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₈ClN₂O₃
- Molecular Weight : 382.8 g/mol
- IUPAC Name : Methyl 4-[(3-chlorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate
This structure features a dihydropyridine core that is known for its diverse biological activities, making it a subject of interest in pharmaceutical research.
Antimicrobial Activity
Research indicates that compounds with similar dihydropyridine structures exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.
Antiviral Activity
The compound's antiviral potential has also been explored. Studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell receptors. Specifically, it has shown effectiveness against certain strains of influenza virus in laboratory settings.
Anticancer Activity
One of the most notable aspects of this compound is its anticancer activity. Research indicates that it can induce apoptosis in cancer cells through various mechanisms, including modulation of cell cycle progression and activation of caspases.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluating the cytotoxic effects on different cancer cell lines showed significant antiproliferative effects:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results indicate that the compound is more effective than standard chemotherapeutic agents such as doxorubicin in certain contexts.
Comparative Analysis with Related Compounds
To better understand the unique biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological activity being studied. For example, in cardiovascular research, it may act on calcium channels to modulate heart function .
Comparison with Similar Compounds
Similar compounds include other dihydropyridine derivatives, such as nifedipine and amlodipine. Compared to these compounds, Methyl 4-[(3-chlorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate may exhibit unique properties due to the presence of the chlorophenyl and carbamoyl groups. These structural differences can lead to variations in biological activity and therapeutic potential .
Biological Activity
Methyl 4-[(3-chlorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate (commonly referred to as the compound ) is a member of the dihydropyridine class of compounds, which are known for their diverse biological activities, particularly in pharmacology. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C15H15ClN2O4
- Molecular Weight: 322.75 g/mol
- CAS Number: 29097-12-9
The presence of the chlorophenyl group and the carbamoyl moiety contributes to its biological properties, enhancing its interaction with various biological targets.
- Calcium Channel Modulation : Dihydropyridines are primarily known as calcium channel blockers. The compound may inhibit calcium influx in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. This mechanism is crucial in treating hypertension and related cardiovascular conditions .
- Histone Deacetylase Inhibition (HDACi) : Recent studies have indicated that derivatives of similar structures exhibit HDAC inhibitory activity, which can lead to apoptosis in cancer cells. The compound's structural features suggest potential HDAC inhibition, making it a candidate for anticancer therapies .
- Antiproliferative Effects : In vitro studies have shown that compounds with similar structures demonstrate significant antiproliferative activity against various cancer cell lines, including HeLa and HCT-116 cells. The IC50 values reported for these compounds range from 0.69 μM to 11 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Biological Activity Data
Case Studies
Case Study 1: Anticancer Activity
In a study examining the antiproliferative effects of various dihydropyridine derivatives, it was found that this compound exhibited significant cytotoxicity against HCT-116 cells with an IC50 value comparable to established chemotherapeutic agents . The study utilized molecular docking techniques to elucidate the binding interactions between the compound and its target proteins.
Case Study 2: HDAC Inhibitory Potential
Another research effort focused on synthesizing a series of dihydropyridine derivatives for HDAC inhibition. The results indicated that modifications to the core structure increased potency against specific cancer cell lines. This highlights the potential of the compound as a lead structure for developing new HDAC inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
